molecular formula C23H17FN6O2S B11399338 4-[4-(4-fluorophenyl)-5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[4-(4-fluorophenyl)-5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B11399338
M. Wt: 460.5 g/mol
InChI Key: QRQDWUMXLNIKHZ-UHFFFAOYSA-N
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Description

The compound 4-[4-(4-fluorophenyl)-5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic molecule featuring multiple functional groups, including a fluorophenyl group, a methoxyphenyl group, an oxadiazole ring, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)-5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving a hydrazine derivative and a nitrile.

    Coupling Reactions: The various aromatic rings (fluorophenyl, methoxyphenyl, and pyridine) are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Thioether Formation: The sulfanyl linkage is typically formed by reacting a thiol with a halide or a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with biological macromolecules, which could be explored in biochemical assays.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may confer specific pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)-5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple aromatic rings and heteroatoms suggests potential binding to active sites of proteins, influencing their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-chlorophenyl)-5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine
  • 4-[4-(4-bromophenyl)-5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine

Uniqueness

The uniqueness of 4-[4-(4-fluorophenyl)-5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it potentially more effective in its applications compared to its chlorinated or brominated analogs.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H17FN6O2S

Molecular Weight

460.5 g/mol

IUPAC Name

5-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H17FN6O2S/c1-31-19-8-2-15(3-9-19)21-26-20(32-29-21)14-33-23-28-27-22(16-10-12-25-13-11-16)30(23)18-6-4-17(24)5-7-18/h2-13H,14H2,1H3

InChI Key

QRQDWUMXLNIKHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CC=NC=C5

Origin of Product

United States

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